molecular formula C26H22O2S5 B2941938 3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone CAS No. 868256-41-1

3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone

Cat. No. B2941938
CAS RN: 868256-41-1
M. Wt: 526.76
InChI Key: SSAYCXLCFNDFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone” is a unique chemical with the linear formula C26H22O2S5 . It has a molecular weight of 526.784 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Catalytic Applications

Sulfur-containing compounds have been explored for their catalytic applications in various chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) through a condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process highlights the potential use of sulfur-based catalysts in facilitating chemical transformations with high yields and without losing catalytic activity over multiple runs (Tayebi et al., 2011).

Polymer Synthesis

The synthesis and development of polymers with specific properties are crucial in materials science. Research into sulfur-containing benzidines, such as 2,2′-Bis(thiophenyl)benzidine, has led to the creation of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through polycondensation processes and have applications in optoelectronics and materials science, indicating the relevance of sulfur-containing compounds in the development of advanced polymer materials (Tapaswi et al., 2015).

Organic Synthesis and Drug Development

In drug development, the synthesis of chiral intermediates and enantiomerically pure compounds is of paramount importance. An example of this is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which shows high enantioselectivity. This compound serves as a chiral intermediate in the synthesis of antidepressant drugs, illustrating the role of sulfur-containing compounds in facilitating the production of pharmacologically active agents (Choi et al., 2010).

Chemical Kinetics and Mechanistic Studies

The study of gas-phase pyrolytic reactions of sulfur-containing alcohols highlights the importance of understanding the kinetics and mechanisms of chemical transformations. These studies provide insights into the thermal behavior of sulfur-containing compounds and their potential decomposition pathways, which are relevant in the design and synthesis of new chemical entities (Dib et al., 2008).

Geochemical Implications

The low-temperature reactions of conjugated ene carbonyls with polysulfides suggest a mechanism for the geologic origin of S-heterocycles. This research provides a theoretical basis for understanding how sulfur-acceptor carbon molecules may react with sulfur donors to form thiophenes and other S-heterocycles under geologic conditions, highlighting the significance of sulfur-containing compounds in organic geochemistry (Lalonde et al., 1987).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-[4-[4-(3-oxo-3-thiophen-2-ylpropyl)sulfanylphenyl]sulfanylphenyl]sulfanyl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2S5/c27-23(25-3-1-15-31-25)13-17-29-19-5-9-21(10-6-19)33-22-11-7-20(8-12-22)30-18-14-24(28)26-4-2-16-32-26/h1-12,15-16H,13-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYCXLCFNDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.